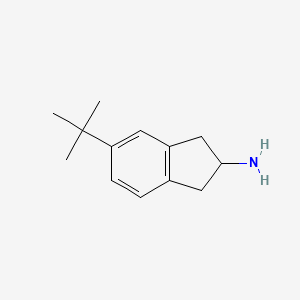
5-tert-Butyl-indan-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-tert-Butyl-indan-2-ylamine” is likely a derivative of indan, a bicyclic compound, with a tert-butyl group attached to the 5-position and an amine group attached to the 2-position . The tert-butyl group is a bulky alkyl group, and the amine group is a basic functional group that can participate in a variety of chemical reactions.
Synthesis Analysis
While the specific synthesis for “this compound” is not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The tert-butyl group could potentially be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of “this compound” would consist of an indan core, which is a fused cyclohexane and benzene ring, with a tert-butyl group attached to the 5-position and an amine group attached to the 2-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Amines, such as “this compound”, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The tert-butyl group is generally quite inert but can influence the reactivity of the compound due to its steric bulk.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Amines generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . The tert-butyl group could potentially increase the compound’s hydrophobicity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
162752-19-4 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
5-tert-butyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-5-4-9-7-12(14)8-10(9)6-11/h4-6,12H,7-8,14H2,1-3H3 |
InChI-Schlüssel |
SYYYHAKQBPMYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(CC(C2)N)C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B8631999.png)
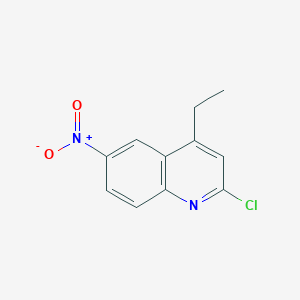
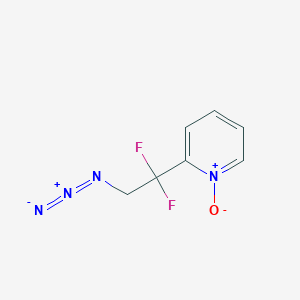
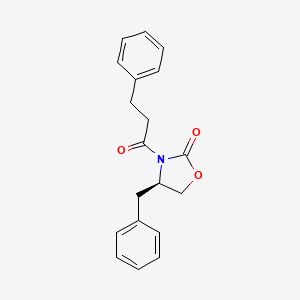
![(3-Acetyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid](/img/structure/B8632044.png)
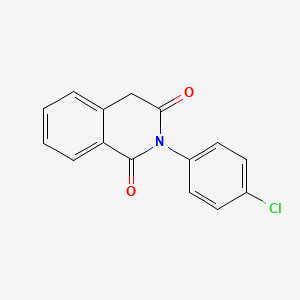



![4-[4-Nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8632070.png)
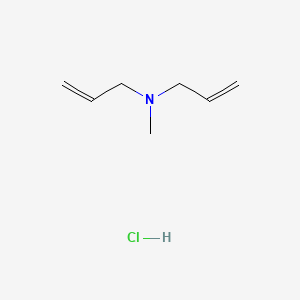
![(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8632079.png)
![3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine](/img/structure/B8632087.png)
![3,3,5-Trifluoro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B8632095.png)